1-(2-methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Physicochemical profiling Drug-likeness Solubility prediction

1-(2-Methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1797822-65-1) is a synthetic heterocyclic urea derivative belonging to the pyrazolyl-urea class, a privileged scaffold in medicinal chemistry with demonstrated kinase inhibitory activity across multiple targets including p38-MAPK, TrkA, Src, and JNK3. The compound features a thiophene-substituted pyrazole linked via an ethylene spacer to a urea moiety bearing a 2-methoxyethyl side chain (molecular formula C13H18N4O2S, MW 294.38 g/mol, XLogP3 = 0.5, TPSA = 96.4 Ų).

Molecular Formula C13H18N4O2S
Molecular Weight 294.37
CAS No. 1797822-65-1
Cat. No. B2434447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS1797822-65-1
Molecular FormulaC13H18N4O2S
Molecular Weight294.37
Structural Identifiers
SMILESCOCCNC(=O)NCCN1C=CC(=N1)C2=CC=CS2
InChIInChI=1S/C13H18N4O2S/c1-19-9-6-15-13(18)14-5-8-17-7-4-11(16-17)12-3-2-10-20-12/h2-4,7,10H,5-6,8-9H2,1H3,(H2,14,15,18)
InChIKeyUNLWHMAQGVDVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1797822-65-1): Chemical Identity and Scaffold Context for Procurement Decisions


1-(2-Methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1797822-65-1) is a synthetic heterocyclic urea derivative belonging to the pyrazolyl-urea class, a privileged scaffold in medicinal chemistry with demonstrated kinase inhibitory activity across multiple targets including p38-MAPK, TrkA, Src, and JNK3 [1]. The compound features a thiophene-substituted pyrazole linked via an ethylene spacer to a urea moiety bearing a 2-methoxyethyl side chain (molecular formula C13H18N4O2S, MW 294.38 g/mol, XLogP3 = 0.5, TPSA = 96.4 Ų) [2]. It is catalogued in screening libraries (e.g., Life Chemicals F6439-5305) and available from multiple commercial suppliers for research use [3].

Why Interchanging 1-(2-Methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea with Similar Pyrazolyl-Urea Analogs Can Compromise Research Outcomes


The pyrazolyl-urea scaffold derives its biological activity from a precise spatial arrangement of hydrogen-bond donors/acceptors and lipophilic contacts that govern kinase hinge-region binding and selectivity [1]. The thiophene-2-yl substituent at the pyrazole 3-position contributes specific pi-stacking and hydrophobic interactions, while the 2-methoxyethyl urea side chain modulates physicochemical properties (LogP, TPSA) and hydrogen-bonding capacity distinct from ethyl, aryl, or thiophenyl-substituted analogs [2]. Within this class, even minor structural modifications—such as replacing methoxyethyl with ethyl (CAS 2034633-39-9) or substituting the aliphatic methoxyethyl with an aromatic methoxyphenyl group (CAS 1796964-27-6)—produce compounds with different molecular weight (278.37 vs. 342.42 g/mol), lipophilicity, and hydrogen-bond acceptor counts, each of which can alter target binding, selectivity, and pharmacokinetic behavior [3]. Generic substitution without understanding these quantitative differences risks invalidating SAR conclusions, compromising assay reproducibility, and wasting procurement resources on compounds that do not match the intended structural hypothesis.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1797822-65-1) Relative to Analogs


Physicochemical Property Comparison: LogP, TPSA, and Hydrogen-Bond Profile vs. Closest Ethyl and Aryl Analogs

The target compound (CAS 1797822-65-1) exhibits a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 96.4 Ų [1]. By comparison, the closest ethyl-substituted analog (1-ethyl-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, CAS 2034633-39-9, MW 278.37 g/mol) lacks the methoxy oxygen, resulting in a lower calculated TPSA (estimated ~75–82 Ų) and higher predicted LogP (estimated ~1.2–1.8), indicating reduced aqueous solubility and altered membrane permeability [2]. The 2-methoxyphenyl analog (CAS 1796964-27-6, MW 342.42 g/mol) has a bulkier aromatic substitution and higher molecular weight, which may reduce ligand efficiency and alter binding mode [3]. The methoxyethyl side chain of the target compound thus provides an intermediate hydrophilicity profile—more polar than the ethyl analog yet more compact than the methoxyphenyl analog—potentially offering a balanced solubility/permeability profile suitable for both biochemical and cell-based assays.

Physicochemical profiling Drug-likeness Solubility prediction

Hydrogen-Bond Donor/Acceptor Architecture: Differentiation from Thiophene-Terminated Analogs

The target compound possesses 2 hydrogen-bond donors (both urea N-H) and 4 hydrogen-bond acceptors (urea carbonyl, pyrazole N2, methoxy oxygen, thiophene sulfur) [1]. In contrast, the bis-thiophene analog (1-(thiophen-2-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, CAS 1797717-87-3, MW 318.4 g/mol) replaces the methoxyethyl group with a second thiophene ring, eliminating one H-bond acceptor (the ether oxygen) and increasing hydrophobicity. This structural difference is relevant because the methoxyethyl urea side chain in the target compound can engage in additional hydrogen-bonding interactions with kinase hinge residues or solvent-exposed regions, a feature that has been exploited in the design of pyrazolyl-urea kinase inhibitors to modulate selectivity and residence time [2]. The pyrazolyl-urea review highlights that urea NH groups can interact with the DFG-out conformation of kinases, and side-chain modifications directly influence binding kinetics [3].

Medicinal chemistry Structure-activity relationships Kinase hinge binding

Class-Level Kinase Inhibition: Thiophenyl-Pyrazolourea Scaffold Demonstrates Sub-100 nM Potency Across Multiple Kinase Targets

Compounds built on the thiophenyl-pyrazolourea scaffold—to which CAS 1797822-65-1 belongs—have demonstrated potent kinase inhibition in peer-reviewed studies. Inhibitor 17 from Feng et al. (2020), a thiophenyl-pyrazolourea derivative, achieved a JNK3 IC50 of 35 nM with >100-fold selectivity over JNK1 and JNK2 isoforms when profiled against a panel of 374 wild-type kinases [1]. Separately, pyrazole urea/thiourea hybrids incorporating thiophene motifs have shown VEGFR-2 IC50 values ranging from 25 to 324 nM (e.g., compound 16a: IC50 = 25 nM vs. sorafenib IC50 = 85 nM) [2]. The broader pyrazolyl-urea class also includes potent p38 MAPK inhibitors (IC50 = 13 nM for 1-phenyl-5-pyrazolyl urea 7) [3] and compounds with dual EGFR/VEGFR-2 activity [4]. While direct IC50 data for CAS 1797822-65-1 against specific kinases have not been published in peer-reviewed literature as of this writing, the compound shares the core thiophene-pyrazole-urea pharmacophore with these validated inhibitors, and its distinct methoxyethyl substitution pattern makes it a valuable probe for systematic SAR exploration within this chemical space.

Kinase inhibition JNK3 VEGFR-2 p38 MAPK Drug discovery

Rotatable Bond Count and Conformational Flexibility: Comparison with Adamantyl and Benzhydryl Analogs

The target compound contains 7 rotatable bonds, reflecting the flexible ethylene linker and methoxyethyl side chain [1]. This contrasts with the adamantyl-substituted analog (1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea, benchchem listing) which incorporates a rigid, bulky adamantane cage, and the benzhydryl analog (1-benzhydryl-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, benchchem listing) which introduces two additional phenyl rings. The higher conformational flexibility of the target compound may allow it to adopt optimal binding conformations within the ATP pocket or allosteric sites of kinases, while the lower molecular weight (294.38 vs. ~357 g/mol for adamantyl analog, ~404 g/mol for benzhydryl analog) results in better ligand efficiency metrics [2]. In the context of kinase inhibitor design, rotatable bond count and molecular weight are critical determinants of oral bioavailability and brain penetration—properties that have been optimized within the thiophenyl-pyrazolourea class [3].

Conformational analysis Binding entropy Ligand efficiency

Recommended Application Scenarios for 1-(2-Methoxyethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea Based on Quantitative Evidence


Kinase Profiling Panel: JNK3, p38-MAPK, and VEGFR-2 Focused Screening

Given the established thiophenyl-pyrazolourea scaffold activity against JNK3 (IC50 = 35 nM), p38-MAPK (IC50 = 13 nM benchmark), and VEGFR-2 (IC50 = 25 nM) [1], this compound is a rational selection for kinase selectivity profiling panels. Its methoxyethyl substitution provides a unique hydrogen-bonding profile not represented by the published JNK3 inhibitor series [2], making it valuable for probing the SAR of the solvent-exposed region. Researchers should prioritize this compound when building focused kinase inhibitor libraries that explore side-chain polarity effects on isoform selectivity.

Physicochemical Comparator for ADME Optimization Studies

With XLogP3 = 0.5 and TPSA = 96.4 Ų [3], this compound occupies a distinct region of physicochemical space compared to more lipophilic analogs (ethyl-substituted: estimated XLogP3 ~1.2–1.8, bis-thiophene: even higher). It serves as an ideal comparator in ADME optimization studies where the impact of ether oxygen incorporation on solubility, permeability, and microsomal stability is being systematically evaluated. The JNK3 inhibitor program demonstrated that oxygen-containing heterocycles on the left-hand portion of the scaffold improved potency while maintaining selectivity [2].

Structure-Activity Relationship (SAR) Probe for Methoxyethyl Side-Chain Contributions

The methoxyethyl urea side chain is the key differentiating structural feature of CAS 1797822-65-1. In SAR campaigns, this compound should be tested alongside its direct analogs—particularly the ethyl analog (CAS 2034633-39-9) and the methoxyphenyl analog (CAS 1796964-27-6)—to deconvolute the contributions of side-chain polarity, hydrogen-bonding capacity, and steric bulk to target binding [4]. This systematic approach aligns with the SAR methodology used in the JNK3 program, where systematic modification of the left-hand portion yielded >100× isoform selectivity [2].

Fragment-Based or Low-Molecular-Weight Hit Expansion Library

At MW 294.38 g/mol with 7 rotatable bonds [3], this compound falls within acceptable fragment-to-lead molecular weight range. The pyrazolyl-urea scaffold is recognized as a privileged structure in medicinal chemistry with activity across Src, p38-MAPK, TrkA, and other kinases [5]. Procurement of this compound for inclusion in diversity-oriented screening decks enables exploration of thiophene-pyrazole-urea chemical space in phenotypic assays and target-based screens, where its balanced physicochemical profile may provide hit matter distinct from more lipophilic screening library members.

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